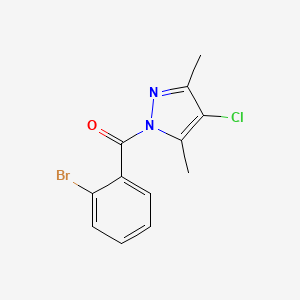![molecular formula C14H11ClN2O4 B5550320 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)
3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound in focus is part of a broader category of organic compounds known for their intricate synthesis processes and diverse chemical properties. These compounds play a crucial role in various fields, including materials science, pharmaceuticals, and organic synthesis, demonstrating their versatility and importance in scientific research.
Synthesis Analysis
The synthesis of related compounds often involves regioselective protection and deprotection strategies, as well as condensation reactions. For instance, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes can be achieved using different protecting groups, yielding products in moderate to good yields (Plourde & Spaetzel, 2002). Additionally, the synthesis of nitrocinnamaldehyde from benzaldehyde, through protection, nitration, and aldol condensation steps, highlights the complexity and the need for optimizing reaction conditions for achieving high yields (Song Yan, 2014).
Molecular Structure Analysis
The molecular structure of benzaldehyde oximes, including those with nitrobenzyl groups, is crucial for understanding their reactivity and properties. Studies have shown that the conformation, spectroscopic, and optical properties of these compounds can be extensively analyzed using computational methods and spectroscopic techniques, providing insights into their stability and reactivity (Kaya, Kucuk, & Kaya, 2018).
Chemical Reactions and Properties
Benzaldehyde oximes undergo various chemical reactions, including photosensitized reactions leading to the formation of aldehydes and nitriles. The reaction mechanism and the product distribution are influenced by the structure of the oxime, the presence of substituents, and the reaction conditions. This demonstrates the complexity of the chemical behavior of benzaldehyde oximes under different conditions (de Lijser et al., 2006).
Aplicaciones Científicas De Investigación
Regioselective Protection and Synthesis
Regioselective Protection of Hydroxyl Groups
Research has shown the potential for regioselective protection of hydroxyl groups in compounds similar to 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime, highlighting the versatility in synthetic chemistry applications (Plourde & Spaetzel, 2002). This process is crucial for the selective modification of molecules, which is essential in developing complex organic compounds.
Photocatalytic Oxidation
Selective Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes demonstrates the potential for environmentally friendly oxidation processes. This research is particularly relevant for converting similar compounds to 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime into their oxidized forms, using molecular oxygen on titanium dioxide under visible light irradiation (Higashimoto et al., 2009).
Oxidation Reactions
Oxidation of Nitrosamines and Related Compounds
The oxidation of N-nitrosodibenzylamine to benzaldehyde and benzyl alcohol using metalloporphyrin-catalyzed systems provides insights into the oxidative degradation and transformation of nitro and nitroso compounds, which could be analogous to reactions involving 3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Smith et al., 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-13-7-11(8-16-18)3-6-14(13)21-9-10-1-4-12(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBAUYJQGQUWOH-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NO)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)
![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)
![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)
![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)
![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)
![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![4-[(3,4-difluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5550308.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)